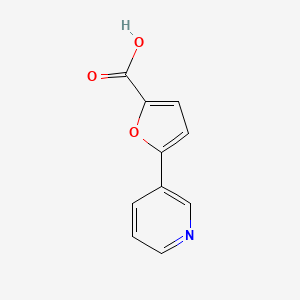

5-(Pyridin-3-yl)furan-2-carboxylic acid

Description

Contextual Significance of Heterocyclic Carboxylic Acids in Chemical Biology and Medicinal Chemistry

Heterocyclic carboxylic acids are a cornerstone of medicinal chemistry and chemical biology. These organic compounds, characterized by a cyclic structure containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and a carboxylic acid functional group, are integral to the molecular architecture of a vast number of pharmaceuticals and biological probes. The carboxylic acid moiety, with its ability to act as a hydrogen bond donor and acceptor, often plays a crucial role in the interaction between a drug molecule and its biological target, such as an enzyme or receptor. nih.govacs.org This functional group's acidity and polarity can also significantly influence a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org

However, the very properties that make the carboxylic acid group a potent pharmacophore can also present challenges in drug development. nih.govacs.org Issues such as poor membrane permeability, rapid metabolism, and potential for off-target effects have led to extensive research into bioisosteres—structurally distinct but functionally similar chemical groups that can mimic the carboxylic acid's interactions while offering improved drug-like properties. nih.govacs.org

Importance of Furan (B31954) and Pyridine (B92270) Motifs as Privileged Scaffolds in Bioactive Molecules

The furan and pyridine rings are considered "privileged scaffolds" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.commdpi.comacs.org

The furan ring , an oxygen-containing five-membered aromatic heterocycle, is present in numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.com Its aromaticity and electron-rich nature allow it to engage in various interactions with biological macromolecules. mdpi.com Furan derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. mdpi.com

The pyridine ring , a nitrogen-containing six-membered aromatic heterocycle, is another ubiquitous scaffold in pharmaceuticals. mdpi.comacs.org The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the molecule's solubility and interactions with biological targets. mdpi.com Pyridine-containing drugs are used to treat a wide range of conditions, including tuberculosis, hypertension, and cancer. mdpi.comacs.org

The combination of furan and pyridine motifs within a single molecule, as in 5-(pyridin-3-yl)furan-2-carboxylic acid, creates a unique chemical entity with the potential for novel biological activities, drawing upon the established pharmacological importance of each individual scaffold.

Rationale for Investigating this compound and its Chemical Space

The investigation into this compound and its chemical analogs is driven by the search for novel therapeutic agents. A compelling example of the potential of this scaffold is found in recent antimalarial drug discovery efforts. In a screen of a 250-compound library, a pyridyl-furan compound, designated OGHL250, was identified as a potent inhibitor of the growth of Plasmodium falciparum, the deadliest malaria parasite. nih.govacs.org

This initial discovery prompted further medicinal chemistry efforts to optimize the pyridyl-furan scaffold. nih.govacs.org The research demonstrated that this class of compounds could block red blood cell invasion by the parasite and inhibit protein trafficking, potentially through the inhibition of the parasite's PI4KIIIB enzyme. nih.govacs.org This work highlights the pyridyl-furan core as a promising starting point for the development of new antimalarial drugs. While the exact structure of OGHL250 is not publicly disclosed as being identical to this compound, it underscores the therapeutic potential of this chemical class.

Overview of Research Objectives and Scope

The primary objective of research into this compound and its derivatives is to explore their potential as bioactive molecules. The scope of such research typically encompasses:

Chemical Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and a library of related analogs to enable structure-activity relationship (SAR) studies.

Biological Screening: Evaluating the synthesized compounds against a range of biological targets and in various disease models to identify potential therapeutic applications.

Mechanism of Action Studies: For active compounds, elucidating the specific biological pathways and molecular targets through which they exert their effects.

Pharmacokinetic Profiling: Assessing the drug-like properties of promising compounds to determine their suitability for further development.

The following sections will delve into the available information regarding the chemical and biological properties of this compound and its closely related analogs.

Detailed Research Findings

While detailed, publicly available research findings specifically for this compound are limited, the study of related pyridyl-furan compounds in the context of antimalarial research provides valuable insights into the potential of this chemical scaffold.

Synthesis and Characterization

Specific synthetic details for this compound are not extensively reported in peer-reviewed literature. However, general methods for the synthesis of 5-aryl-furan-2-carboxylic acids are well-established. A common approach is the Meerwein arylation, where a diazonium salt is reacted with a furan derivative.

A plausible synthetic route could involve the diazotization of 3-aminopyridine, followed by a copper-catalyzed reaction with furan-2-carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56632-46-3 |

| Molecular Formula | C10H7NO3 |

| Molecular Weight | 189.17 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Biological Activity and Structure-Activity Relationships (SAR)

As previously mentioned, the pyridyl-furan scaffold has shown significant promise as an antimalarial agent. nih.govacs.org Research on this series has led to the development of analogs with potent activity against P. falciparum. The initial hit, OGHL250, was optimized to produce compounds with significantly improved potency. nih.govacs.org

For instance, the lead compound in the optimized series, WEHI-518, demonstrated low nanomolar potency against parasite blood-stage growth. nih.govacs.org The SAR studies within this series explored modifications to the carboxylic acid group, the pyridine ring, and the furan core to enhance activity and improve pharmacokinetic properties.

Table 2: Biological Activity of Representative Pyridyl-Furan Analogs against P. falciparum

| Compound | 72h Growth Inhibition EC50 (μM) |

| OGHL250 | ~5.3 |

| WEHI-518 | 0.022 |

| Compound 3 | 0.16 |

Data extracted from Wilson et al., ACS Infectious Diseases, 2023. nih.govacs.org The compounds listed are analogs from the same chemical series and are presented to illustrate the potential of the pyridyl-furan scaffold. EC50 values are against the 3D7 strain of P. falciparum.

The research suggests that the pyridyl-furan core is a key pharmacophore for the observed antimalarial activity. Further studies are needed to fully elucidate the SAR and to determine if this compound itself possesses significant biological activity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

5-pyridin-3-ylfuran-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13) |

InChI Key |

YIFJJEFZKPORAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Pyridin 3 Yl Furan 2 Carboxylic Acid

Retrosynthetic Analysis of the 5-(Pyridin-3-yl)furan-2-carboxylic Acid Core

A retrosynthetic analysis of this compound suggests several potential disconnection pathways. The core structure can be deconstructed at the C-C bond connecting the furan (B31954) and pyridine (B92270) rings. This leads to two primary synthons: a furan-2-carboxylic acid derivative functionalized at the 5-position and a pyridine derivative suitable for coupling.

One plausible retrosynthetic route involves the disconnection of the aryl-aryl bond, suggesting a cross-coupling reaction as the key bond-forming step. This would involve a 5-halofuran-2-carboxylic acid derivative and a pyridin-3-ylboronic acid or a related organometallic species. Alternatively, the pyridine ring could be the electrophilic partner, such as 3-halopyridine, which would react with a 5-(organometallic)furan-2-carboxylic acid derivative.

Another approach considers the formation of the furan ring itself as a key step. This could involve a Paal-Knorr furan synthesis or a related cyclization reaction from acyclic precursors already bearing the pyridin-3-yl moiety. However, controlling the regioselectivity of the carboxylic acid placement would be a significant challenge in such a strategy.

Considering the commercial availability of various substituted furans and pyridines, the cross-coupling strategy is often the most convergent and synthetically viable approach. The retrosynthetic analysis highlights the importance of regioselective functionalization of both heterocyclic rings to enable their efficient coupling.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of this compound has been approached through various methodologies, primarily focusing on the efficient construction of the furan-2-carboxylic acid moiety and its subsequent regioselective functionalization for the integration of the pyridine ring.

The furan-2-carboxylic acid scaffold is a common starting point for the synthesis of the target molecule. Furan-2-carboxylic acid, also known as 2-furoic acid, can be synthesized through the oxidation of furfural (B47365), a bio-based chemical. wikipedia.org The industrial production of 2-furoic acid often utilizes the Cannizzaro reaction of furfural. wikipedia.org

Further functionalization of the furan ring is necessary to introduce a handle for pyridine integration. One common strategy is the direct C-H carboxylation of 2-furoic acid to yield furan-2,5-dicarboxylic acid (FDCA). rsc.org This process can be achieved using carbonate-promoted C–H carboxylation with CO2. rsc.org The resulting FDCA can then be selectively mono-functionalized to allow for the introduction of the pyridine ring at the 5-position.

Alternatively, metallation of the furan ring followed by quenching with an electrophile can be employed to introduce substituents. For instance, deprotonation of furan-2-carboxylic acid derivatives with strong bases like n-butyllithium or lithium diisopropylamide (LDA) can generate a carbanion that can react with various electrophiles. arkat-usa.org

The introduction of the pyridine ring at the C-5 position of the furan-2-carboxylic acid core requires careful regioselective functionalization. A common approach is the use of transition metal-catalyzed cross-coupling reactions. For this, a halogenated furan derivative, such as methyl 5-bromofuran-2-carboxylate, can be coupled with a pyridin-3-yl organometallic reagent, for example, 3-pyridylboronic acid, under Suzuki coupling conditions.

The regioselective functionalization of pyridines themselves can be challenging due to their electron-deficient nature. rsc.org However, various methods have been developed for the regioselective metalation and functionalization of the pyridine ring, which can be applied to generate the necessary coupling partners. nih.govresearchgate.net For instance, directed ortho-metalation strategies can be used to introduce substituents at specific positions of the pyridine ring.

Catalysis plays a crucial role in the efficient synthesis of this compound. Transition metal catalysts, particularly palladium and nickel complexes, are widely used for cross-coupling reactions to form the C-C bond between the furan and pyridine rings. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical to achieve high yields and purity.

For the construction of the furan ring itself, cobalt(II) porphyrin complexes have been shown to be effective in catalyzing the metalloradical cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity. nih.gov

In the functionalization of the furan-2-carboxylic acid moiety, catalytic oxidation processes are employed. For example, the aerobic oxidation of 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) to 5-formylfuran-2-carboxylic acid (FFCA) and subsequently to furan-2,5-dicarboxylic acid (FDCA) can be achieved using catalysts like gold nanoparticles supported on ceria. tue.nl

The optimization of these catalytic systems involves fine-tuning parameters such as temperature, pressure, and catalyst loading to maximize the yield of the desired product while minimizing the formation of byproducts.

Design and Synthesis of Structurally Diverse Analogues of this compound

The synthesis of structurally diverse analogues of this compound is of significant interest for exploring structure-activity relationships in various applications. Modifications can be made at different positions of the furan and pyridine rings, as well as at the carboxylic acid group.

The carboxylic acid group at the C-2 position of the furan ring is a versatile handle for derivatization. Standard esterification and amidation reactions can be employed to generate a wide range of analogues.

Esters: Esters of this compound can be synthesized by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst or a coupling agent. For example, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These reactions are often straightforward and proceed with high yields.

Amides: Amide analogues can be prepared by coupling the carboxylic acid with a diverse set of primary and secondary amines. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with the amine. Common coupling reagents used for amide bond formation include 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netnih.gov This allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a library of structurally diverse compounds.

The synthesis of these ester and amide derivatives allows for the modulation of the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which can be crucial for its biological activity or material properties.

Below is a table summarizing some of the key synthetic transformations discussed:

| Transformation | Reagents and Conditions | Product | Reference |

| Oxidation of Furfural | Cannizzaro reaction (aqueous NaOH) | Furan-2-carboxylic acid | wikipedia.org |

| Carboxylation of 2-Furoic Acid | Alkali carbonate, CO2, heat | Furan-2,5-dicarboxylic acid | rsc.org |

| Esterification of Carboxylic Acid | Alcohol, acid catalyst | Ester | researchgate.net |

| Amidation of Carboxylic Acid | Amine, coupling agent (e.g., CDI, EDC) | Amide | researchgate.netnih.gov |

Substituent Variation on the Pyridine Ring (e.g., Halogenation, Alkylation, Amination)

The chemical modification of the pyridine ring within the this compound scaffold is crucial for developing analogues with tailored properties. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally challenging and often requires harsh conditions. nih.govchemrxiv.org However, various methodologies have been developed to achieve halogenation, alkylation, and amination on 3-substituted pyridine systems.

Halogenation

Direct electrophilic halogenation of pyridine is an electronically mismatched process requiring high temperatures and strong acids, which can lead to mixtures of regioisomers. nih.govnsf.gov A more recent and highly regioselective method for introducing halogens at the 3-position (meta to the ring nitrogen) involves a one-pot sequence of ring-opening to a "Zincke imine," followed by halogenation and subsequent ring-closure. nih.govchemrxiv.orgnsf.gov This strategy effectively transforms the electron-poor pyridine into a more reactive acyclic intermediate that readily undergoes electrophilic substitution under mild conditions. nih.govthieme-connect.com

This protocol is compatible with 3-substituted pyridines, making it applicable to the title compound. nih.gov The reaction typically employs N-halosuccinimides (NBS for bromination, NIS for iodination) as the halogen source. nih.govnsf.gov For pyridines already bearing a substituent at the 3-position, the addition of an acid, such as trifluoroacetic acid (TFA), is often necessary to facilitate the halogenation and rearomatization steps. nih.govchemrxiv.org This approach allows for the controlled introduction of halogen atoms, which are valuable handles for further cross-coupling reactions. nsf.gov

An alternative strategy for halogenating the 4-position of the pyridine ring involves the formation of a phosphonium (B103445) salt at that position, which can then be displaced by a halide nucleophile in an SNAr-type reaction. nih.gov

Table 1: Methodologies for Pyridine Ring Halogenation

| Position | Methodology | Key Reagents | Conditions | Reference |

|---|---|---|---|---|

| 3-position (and others) | Zincke Imine Intermediate | Tf₂O, Dibenzylamine, N-halosuccinimide (NBS, NIS), TFA | Mild, low temperature for ring-opening, 60°C for ring-closure | nih.govchemrxiv.orgnsf.gov |

| 4-position | Phosphonium Salt Displacement | Heterocyclic phosphine, Halide nucleophile (e.g., LiCl) | Two-step process involving salt formation and displacement | nih.gov |

Alkylation

Direct C-H alkylation of the pyridine nucleus is a formidable challenge. Modern approaches have leveraged radical chemistry and organocatalysis to achieve this transformation. Photochemical organocatalytic methods enable the functionalization of pyridines, often with high regioselectivity for the C4-position. acs.orgnih.gov These reactions proceed through the single-electron reduction of a pyridinium (B92312) ion to a pyridinyl radical, which then couples with an alkyl radical. acs.orgiciq.orgresearchgate.net A dithiophosphoric acid has been identified as a versatile organocatalyst, acting sequentially as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. acs.orgiciq.org

Another strategy involves the activation of the pyridine ring by forming a heteroarylphosphonium salt. This intermediate can then undergo alkylation by reacting with nucleophiles derived from nitriles in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net

Amination

The classical approach to pyridine amination is the Chichibabin reaction, which typically introduces an amino group at the C2 or C6 positions by reacting the pyridine with sodium amide (NaNH₂). youtube.com This reaction requires high temperatures and is conducted in apolar solvents. When applied to 3-substituted pyridines, it generally yields a mixture of the 2-amino and 6-amino isomers. youtube.com

For more substituted systems, alternative methods have been developed. For example, N-substituted 3-amino-4-halopyridines can be synthesized via a high-yielding deprotection/reductive amination protocol. acs.org Furthermore, oxidative amination has been demonstrated on activated systems like 3-nitropyridine, which reacts with alkylamines in the presence of an oxidant such as potassium permanganate. youtube.com These methodologies provide pathways to introduce nitrogen-containing substituents onto the pyridine ring of this compound.

Heterocyclic Ring Substitutions on the Furan Moiety

The furan ring is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the α-positions (C2 and C5). uobasrah.edu.iqpearson.comquora.com In this compound, these positions are already occupied. Therefore, further electrophilic substitution would be directed to the β-positions (C3 or C4). For instance, sulfonation of furan derivatives can be achieved using a mild pyridine-sulfur trioxide complex. uobasrah.edu.iq

A primary method for synthesizing the core 5-arylfuran structure is the Meerwein arylation, where furan-2-carboxylic acid is reacted with an arenediazonium salt. pensoft.netresearchgate.net This highlights the reactivity of the C5-position of the furan-2-carboxylic acid starting material.

Furthermore, the carboxylic acid functional group at the C2 position serves as a versatile handle for the construction of new heterocyclic rings. The corresponding 5-arylfuran-2-carbonyl chlorides can be transformed into various heterocycles. For example, reaction with 5-(2-furyl)-1H-tetrazole leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles through ring-opening of the tetrazole and nitrogen elimination. researchgate.net Similarly, condensation with 4-amino-1,2,4-triazole-3-thiols can yield fused ring systems like nih.govnsf.govacs.orgtriazolo[3,4-b] nih.govacs.orgacs.orgthiadiazoles. researchgate.net

Chiral Resolution and Stereoselective Synthesis of Analogues (if applicable)

The parent compound, this compound, is an achiral molecule as it does not possess any stereogenic centers. Consequently, the concept of chiral resolution is not applicable to this specific structure.

The synthesis of chiral analogues would necessitate the introduction of one or more stereocenters. This could be accomplished by adding chiral substituents to either the pyridine or furan rings, or by derivatizing the carboxylic acid group with a chiral auxiliary to form a chiral amide or ester. However, based on the available scientific literature, specific methodologies for the chiral resolution or targeted stereoselective synthesis of analogues derived directly from this compound have not been extensively reported. Therefore, this area remains open for future investigation.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of benign solvents, improving atom economy, and employing catalytic methodologies.

Solvent-Free or Aqueous Reaction Environments

Many synthetic transformations traditionally rely on volatile organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.

Aqueous Environments: The Suzuki cross-coupling reaction, a common method for creating the aryl-furan bond, can be adapted to run in aqueous or biphasic organic/aqueous systems, reducing reliance on anhydrous organic solvents. harvard.edu Biocatalytic syntheses, which are increasingly used for producing related furan compounds like furan-2,5-dicarboxylic acid (FDCA), are inherently conducted in aqueous media under mild conditions. acs.orgnih.govnih.gov

Solvent-Free Reactions: The synthesis of FDCA from 2-furoic acid and CO₂ can be achieved through a carbonate-promoted C-H carboxylation. rsc.org This process is performed by heating a solid mixture of alkali furoate and carbonate salts in the absence of any solvent, representing a significant green advantage. rsc.org

Atom Economy and Reaction Efficiency Improvements

Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.

C-H Activation: Reactions involving direct C-H activation or functionalization are highly atom-economical because they bypass the need to pre-install activating groups (like halides or boronic acids) on the starting materials, thus reducing the number of synthetic steps and the generation of byproducts. researchgate.netacs.org The aforementioned C-H carboxylation to produce FDCA is an excellent example of an atom-efficient strategy. rsc.org

Biocatalytic or Organocatalytic Methodologies

Moving away from traditional metal-based catalysis towards biocatalysis and organocatalysis is a major goal in green chemistry.

Biocatalysis: There is extensive research into the biocatalytic production of FDCA, a valuable chemical structurally related to the furan portion of the target molecule. nih.govrsc.org These processes utilize either whole microbial cells (e.g., genetically engineered Pseudomonas putida S12) or isolated enzymes (e.g., 5-hydroxymethylfurfural (B1680220) oxidase) to perform oxidations under environmentally benign conditions. acs.orgnih.gov An artificial enzymatic pathway has even been constructed in E. coli to convert furfural into FDCA, demonstrating the potential of synthetic biology in green chemical production. nih.gov

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. Photochemical organocatalytic methods have been successfully employed for the functionalization of pyridines. acs.orgresearchgate.net These reactions are often powered by visible light and can proceed under mild conditions, offering a sustainable alternative to metal-catalyzed processes for modifying the pyridine ring. acs.orgiciq.org

Table 2: Green Chemistry Approaches in Furan/Pyridine Synthesis

| Green Principle | Methodology | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Safer Solvents | Aqueous Reaction Media | Biocatalytic synthesis of FDCA | Eliminates volatile organic solvents, mild conditions | acs.orgnih.gov |

| Atom Economy | C-H Activation/Carboxylation | Solvent-free synthesis of FDCA from 2-furoic acid | High atom efficiency, avoids pre-functionalization | rsc.org |

| Catalysis | Biocatalysis | Whole-cell conversion of HMF to FDCA | Renewable catalyst, high selectivity, mild conditions | nih.gov |

| Catalysis | Organocatalysis | Photochemical C-H alkylation of pyridines | Metal-free, uses visible light as energy source | acs.orgresearchgate.net |

Computational and Theoretical Investigations of 5 Pyridin 3 Yl Furan 2 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. nih.govemerginginvestigators.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

| Property | Value | Implication |

|---|---|---|

| HOMO Energy | Specific value not provided in abstract | Indicates electron-donating capability, localized on the pyridine (B92270) ring. nih.govresearchgate.net |

| LUMO Energy | Specific value not provided in abstract | Indicates electron-accepting capability, localized on the furanium ring. nih.govresearchgate.net |

| HOMO-LUMO Gap | Specific value not provided in abstract | Determines chemical reactivity and kinetic stability. nih.gov |

Conformational Analysis and Energy Landscapes of 5-(Pyridin-3-yl)furan-2-carboxylic acid

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which influences its physical properties and biological activity. Potential energy surface (PES) scans are commonly performed using quantum chemical methods to identify stable conformers (local minima) and the energy barriers for interconversion (transition states). wu.ac.th

For the analogue 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), computational studies have identified two primary energetic minima corresponding to cis and trans conformers. nih.govresearchgate.net These conformers are distinguished by the dihedral angle around the C3′–C5 bond, which connects the pyridine and furanium rings. nih.gov The calculations, performed using both B3LYP/6-311G** and CCSD/6-31G* levels of theory, showed the trans conformer to be slightly more stable than the cis conformer by approximately 0.5 kcal/mol. researchgate.net The furanium ring itself was found to be significantly puckered. researchgate.net This small energy difference suggests that both conformers could coexist at room temperature.

| Method | Conformer | Relative Energy (kcal/mol) | Absolute Energy (Hartree, Eh) | Dihedral Angle (C2′−C3′−C5−O1) |

|---|---|---|---|---|

| B3LYP/6-311G** | trans | 0.00 | -478.81108 | ~180° |

| cis | 0.54 | -478.81018 | ~0° | |

| CCSD/6-31G* | trans | 0.00 | -477.24043 | ~180° |

| cis | 0.51 | -477.23962 | ~0° |

Aromaticity and Stability Assessments of the Heterocyclic Rings

Aromaticity is a key concept that explains the enhanced stability and unique reactivity of cyclic, planar, conjugated systems. Both the pyridine and furan (B31954) rings in this compound are aromatic. Pyridine, a six-membered heterocycle, is electronically similar to benzene. Its five carbon atoms and one nitrogen atom are sp² hybridized, each contributing one electron to the delocalized π-system, resulting in a stable 6π-electron aromatic sextet that satisfies Hückel's rule (4n+2 π electrons, where n=1). acs.org

Furan is a five-membered heterocycle. To achieve aromaticity, the oxygen atom becomes sp² hybridized, allowing one of its lone pairs to occupy a p-orbital and participate in the cyclic conjugation. These two electrons, combined with the four electrons from the two double bonds, also form a 6π-electron system, fulfilling Hückel's rule. chemrxiv.orgchemrxiv.org

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static, time-independent picture of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing a detailed view of their dynamic behavior in various environments.

Dynamic Behavior and Stability in Simulated Biological Environments

MD simulations are widely used to explore the conformational dynamics and stability of molecules in solution, mimicking physiological conditions. For a molecule like this compound, MD simulations in a water box could reveal its conformational preferences, flexibility, and the pattern of its hydrogen bonding interactions with surrounding water molecules. Such simulations on pyridine-furan oligomers have been used to study their dynamics and nonlinear elasticity, demonstrating the utility of this approach for understanding the behavior of linked heterocyclic systems. researchgate.net Although specific MD studies focusing solely on the stability of this compound in a biological environment are not prominently available, this computational technique is a standard method for assessing how a molecule's structure fluctuates and maintains its integrity over time. researchgate.net

Ligand-Target Interaction Dynamics (if applicable)

When a molecule is investigated as a potential drug candidate, MD simulations become indispensable for analyzing its interaction with a biological target, such as a protein or enzyme. These simulations can predict the stability of the ligand-protein complex, identify key binding interactions, and estimate the binding free energy. mdpi.com

For example, MD simulations have been successfully applied to study the binding of novel pyridine heterocyclic hybrids to their target, the tubulin protein. nih.govnih.gov These studies often involve analyzing the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex over the simulation period (e.g., 100 ns). researchgate.net They also allow for a detailed examination of the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket. nih.govnih.gov By applying such methods to this compound and a potential biological target, researchers could gain valuable insights into its mechanism of action, binding affinity, and the dynamic nature of the interaction, which are critical for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. uniroma1.itsrce.hr For derivatives of this compound, QSAR studies can elucidate the key molecular features that govern their therapeutic effects.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors that accurately represent the physicochemical properties of the compounds. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's structure and are generally categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound derivatives, electronic descriptors can provide insights into the molecule's ability to participate in electrostatic interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific topological indices fall under this category. They are crucial for understanding how the molecule fits into the binding site of a receptor.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity of the compounds. nih.govfrontiersin.org

Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. uniroma1.it Various statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net

A study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which share structural similarities with the compound of interest, utilized a heuristic method to develop a QSAR model. nih.gov This linear model achieved a correlation coefficient (R²) of 0.603. nih.gov A non-linear model using gene expression programming demonstrated even better performance, with an R² of 0.839 for the training set and 0.760 for the test set. frontiersin.orgnih.gov

Model Validation is a crucial step to ensure the reliability and predictive power of the QSAR model. nih.govbasicmedicalkey.com It involves assessing the model's performance on both the data used to build it (internal validation) and on an independent set of data (external validation). uniroma1.itbasicmedicalkey.com Common validation parameters include:

R² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. frontiersin.org

Q² (Cross-validated R²): A measure of the model's predictive ability, typically calculated using a leave-one-out (LOO) cross-validation procedure. mdpi.com

pred_R² (Predictive R² for an external test set): Assesses the model's ability to predict the activity of new, unseen compounds. researchgate.net

A well-validated QSAR model should have high values for these statistical parameters, indicating its robustness and predictive capacity. uniroma1.itnih.gov For instance, a QSAR model for vasorelaxant benzofuran-pyridine hybrids was considered statistically significant with an R² of 0.846 and a cross-validated R² (leave-one-out) of 0.765. nih.gov

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² (or R²cv) | Cross-validated correlation coefficient. | > 0.5 |

This table presents generally accepted threshold values for the statistical validation of QSAR models.

A validated QSAR model serves as a powerful tool for the rational design of new analogues with optimized biological activity. nih.govnih.gov By analyzing the QSAR equation, chemists can identify which molecular properties are positively or negatively correlated with the desired activity. This information guides the modification of the lead compound, this compound, to enhance its therapeutic potential. nih.gov

For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new analogues can be designed with more lipophilic substituents at that position. srce.hr This approach allows for a more focused and efficient drug discovery process, reducing the need for extensive and costly synthesis and screening of a large number of compounds. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to understand the interaction between a ligand, such as this compound, and its biological target at the molecular level. researchgate.net

While the specific biological targets of this compound are not extensively documented in the provided context, molecular docking can be employed to screen this compound against a panel of known protein targets implicated in various diseases. Furan-2-carboxylic acid derivatives have been investigated for their potential in treating type 2 diabetes mellitus by inhibiting gluconeogenesis. nih.gov Additionally, compounds containing furan and pyridine moieties have been explored as inhibitors of enzymes like 5-lipoxygenase and as having anticancer properties. laccei.orginnovareacademics.in

Recent research on furan-2-carboxamides, which are structurally related, has suggested that they may act as anti-quorum sensing agents, with LasR being a plausible target. researchgate.net Furthermore, computational studies have been conducted on the related compound 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a metabolite of a tobacco-specific nitrosamine, to understand its chemical properties and reactivity. researchgate.netnih.gov

Once a putative biological target is identified, molecular docking can provide detailed insights into the binding mode of this compound within the active site of the protein. acs.org The docking process generates a series of possible conformations of the ligand-protein complex, which are then scored based on their binding affinity. researchgate.net

The analysis of the docked conformation reveals key intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues of the protein.

Electrostatic Interactions: Occur between charged or polar groups on the ligand and the protein.

For example, in a study of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, molecular docking was used to investigate their interactions with α-glucosidase and PTP1B, two key targets in diabetes. nih.gov Similarly, docking studies of 3-substituted-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione derivatives with the PPARγ receptor revealed important binding interactions with specific amino acid residues like TYR473, SER289, and HIS323. researchgate.net

Table 2: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

By understanding these interactions, researchers can rationally design modifications to the structure of this compound to improve its binding affinity and selectivity for its target, ultimately leading to the development of more potent and effective therapeutic agents.

Hotspot Mapping for Ligand Design and Optimization

Hotspot mapping is a computational technique used in drug discovery to identify regions within a target protein's binding site that are energetically favorable for ligand binding. These "hotspots" are key areas where a ligand can form strong interactions, such as hydrogen bonds, hydrophobic contacts, or salt bridges, contributing significantly to the binding affinity. For a molecule like this compound and its analogues, hotspot mapping serves as a powerful tool for rational ligand design and optimization.

The process involves using computational probes (small molecules or functional groups) to survey the surface of a target protein. By calculating the interaction energy of these probes at various points, a three-dimensional map of favorable and unfavorable binding regions is generated. This map guides medicinal chemists in modifying a lead compound to better complement the target's binding site.

For this compound, a hotspot map would highlight key interaction points:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Hotspot mapping would identify corresponding acceptor and donor residues in the target's active site. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor.

Hydrophobic Interactions: The furan and pyridine rings provide aromatic surfaces capable of engaging in hydrophobic and π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The delocalized electron systems of the aromatic rings and the potential for the carboxylic acid to be deprotonated (negatively charged) can form favorable electrostatic interactions with charged or polar residues.

By analyzing these hotspots, researchers can design analogues with enhanced potency. For instance, if a hydrophobic pocket is identified near the furan ring, adding a small alkyl group to an available position could increase binding affinity. Similarly, if an unmet hydrogen bond donor is present in the protein, modifying the scaffold to introduce an acceptor group at the corresponding position could optimize the interaction. This structure-based design approach accelerates the development of more effective and selective inhibitors. researchgate.net

In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

In the early phases of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These computational models filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles, thereby saving significant time and resources. researchgate.netmdpi.com For this compound and its analogues, a variety of computational tools can be employed to estimate their drug-like potential and behavior in vivo. mdpi.comnih.gov These predictions are based on the molecule's structural and physicochemical properties. nih.gov

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. It is heavily influenced by gastrointestinal (GI) absorption, which in turn depends on factors like aqueous solubility and membrane permeability. nih.gov Computational models often use established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of a compound's potential for good oral absorption. bohrium.com

For this compound, in silico tools can predict key descriptors relevant to GI absorption. These predictions suggest that the compound generally possesses favorable characteristics for passive absorption.

| Parameter | Predicted Value for this compound | Implication for Oral Bioavailability |

|---|---|---|

| Molecular Weight (g/mol) | ~203.17 | Favorable (<500 Da) |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Favorable (<5), indicates good balance of hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Favorable (≤5) |

| Hydrogen Bond Acceptors | 4 (2 from carboxylic acid, 1 from furan oxygen, 1 from pyridine nitrogen) | Favorable (≤10) |

| Caco-2 Permeability (logPapp cm/s) | Low to Moderate | May have moderate intestinal permeability nih.gov |

| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good absorption from the GI tract |

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) and a liability for those intended for peripheral action. nih.govarxiv.org The BBB's tight junctions restrict the passage of most molecules. osti.gov Permeability is often predicted using quantitative structure-activity relationship (QSAR) models that rely on physicochemical descriptors like molecular weight, polar surface area (TPSA), and lipophilicity (logP). researchgate.netbiomedicinej.com

In silico models for this compound predict its ability to penetrate the CNS. The predictions generally suggest that the compound is unlikely to cross the BBB efficiently, which would be advantageous for peripherally acting drugs, minimizing CNS side effects.

| Parameter | Predicted Value for this compound | Implication for CNS Penetration |

|---|---|---|

| Topological Polar Surface Area (TPSA) | ~72.5 Ų | Moderate TPSA; compounds with TPSA > 90 Ų often exhibit poor BBB penetration |

| LogBB (log([C]brain/[C]blood)) | Predicted to be low (< -1) | Indicates poor penetration into the brain researchgate.net |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | Active efflux by P-gp would further limit BBB penetration mdpi.com |

Metabolic stability is a key determinant of a drug's half-life and dosage regimen. The cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, is responsible for the phase I metabolism of a vast number of drugs. mdpi.com In silico models can predict a compound's susceptibility to metabolism by various CYP isoforms and its potential to inhibit these enzymes, which is a major cause of drug-drug interactions. news-medical.netmdpi.com

The structure of this compound contains a pyridine ring. The incorporation of an sp² nitrogen into an aromatic system has been suggested to increase metabolic stability, potentially by coordinating with the heme iron of CYP enzymes. nih.gov Predictions suggest that the compound is likely not a potent inhibitor of major CYP isoforms, reducing the risk of metabolic drug-drug interactions.

| CYP450 Isoform | Predicted Interaction | Implication |

|---|---|---|

| CYP1A2 | Not an inhibitor | Low risk of interactions with CYP1A2 substrates (e.g., caffeine, theophylline) |

| CYP2C9 | Not an inhibitor | Low risk of interactions with CYP2C9 substrates (e.g., warfarin, ibuprofen) |

| CYP2C19 | Not an inhibitor | Low risk of interactions with CYP2C19 substrates (e.g., omeprazole, clopidogrel) |

| CYP2D6 | Not an inhibitor | Low risk of interactions with CYP2D6 substrates (e.g., metoprolol, codeine) |

| CYP3A4 | Not an inhibitor; may be a weak substrate | Low risk of inhibiting the metabolism of the majority of drugs metabolized by CYP3A4 mdpi.com |

Aqueous solubility is essential for drug absorption and distribution. Poor solubility can lead to low bioavailability and formulation challenges. psecommunity.org Plasma protein binding (PPB) affects a drug's distribution and availability, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. mdpi.com High PPB can prolong a drug's duration of action but may also lead to interactions if displaced by other drugs. mdpi.comnih.gov

Computational models predict these properties based on structural features. For this compound, its carboxylic acid group is expected to enhance aqueous solubility, particularly at physiological pH. Furan dicarboxylic acids are known to interact with plasma proteins like albumin. nih.govnih.gov

| Parameter | Predicted Property for this compound | Pharmacokinetic Implication |

|---|---|---|

| Aqueous Solubility (logS) | Moderately soluble | Sufficient solubility for absorption is expected, especially at intestinal pH |

| Plasma Protein Binding (PPB) | Predicted to be moderately high (>80%) | The drug would predominantly exist in a bound state in circulation, potentially leading to a longer half-life |

Biological Activity and Mechanistic Elucidation of 5 Pyridin 3 Yl Furan 2 Carboxylic Acid and Its Analogues

In vitro Enzyme Inhibition Studies

Analogues of 5-(pyridin-3-yl)furan-2-carboxylic acid, which share the core furan (B31954) or pyridine (B92270) structures, have demonstrated inhibitory activity against several classes of enzymes.

Research into compounds structurally related to this compound has identified several potential enzyme targets. The furan nucleus is a key component in a variety of enzyme inhibitors. ijabbr.commdpi.com

Proteases: Dichlorophenylpyridine-based molecules have been identified as inhibitors of furin, a proprotein convertase. researchgate.net Furin is a serine endoprotease involved in the processing of a wide array of precursor proteins.

Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. For instance, certain pyridine derivatives have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular processes.

Oxidoreductases: While direct inhibition by a close analogue has not been specified, the general biological activity of furan derivatives suggests potential interactions with oxidoreductases.

Other Enzymes: Studies on 2-pyridinecarboxylic acid analogues have shown inhibitory activity against α-amylase and carboxypeptidase A. nih.gov Additionally, derivatives of 5-phenyl-2-furan have been synthesized and evaluated as potential inhibitors of phosphodiesterase type 4 (PDE4). sci-hub.se

The inhibitory potency of analogues of this compound has been quantified through various kinetic studies. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. wikipedia.org

For example, a series of 5-phenyl-2-furan derivatives were designed as phosphodiesterase type 4 (PDE4) inhibitors. One of the synthesized compounds exhibited a lower IC50 value (1.4 µM) against PDE4 than the reference compound rolipram (B1679513) (2.0 µM) in an in vitro enzyme assay. sci-hub.se

In the context of protease inhibition, certain (3,5-dichlorophenyl)pyridine-derived compounds have been characterized as furin inhibitors, with their IC50 values determined through enzymatic assays. researchgate.net

The table below summarizes the inhibitory activities of selected analogues.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Phenyl-2-furan derivative | Phosphodiesterase 4 (PDE4) | 1.4 | sci-hub.se |

| (3,5-Dichlorophenyl)pyridine derivative | Furin | Not specified | researchgate.net |

The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor in drug development to minimize off-target effects. For MTA-cooperative PRMT5 inhibitors, which share some structural similarities with pyridine derivatives, selectivity has been demonstrated over other methyltransferase enzymes. For instance, one compound displayed high selectivity for PRMT5 over 40 other methyltransferases. acs.org This highlights the potential for developing selective inhibitors based on the pyridine scaffold.

In vitro Receptor Binding Assays

Analogues of this compound have also been investigated for their ability to bind to and modulate the function of various receptors.

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor, often expressed as the inhibition constant (Ki). researchgate.net

For instance, a series of quinolinecarboxylic acid amides, which are structurally related to pyridine carboxylic acids, were evaluated for their in vitro affinity at 5-HT3, 5-HT4, and D2 receptors. One derivative showed a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM. researchgate.net

The table below presents the receptor binding affinities of selected analogues.

| Compound Class | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Quinolinecarboxylic acid amide | 5-HT3 | 9.9 | researchgate.net |

Beyond binding affinity, functional assays are crucial to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

In the study of quinolinecarboxylic acid derivatives, the compounds with high affinity for the 5-HT3 receptor were found to act as moderate 5-HT3 antagonists. researchgate.net This indicates that they block the action of the natural ligand, serotonin, at this receptor.

Cell-Based Assays and Cellular Pathway Modulation (in vitro)

Analogues of this compound have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. A notable class of analogues includes indole (B1671886) derivatives featuring a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) moiety, which have been evaluated as potent modulators of the orphan nuclear receptor Nur77, a potential therapeutic target in oncology. nih.govresearchgate.net

One such compound, 8b , showed potent activity against several liver cancer cell lines. nih.gov Further optimization led to the development of compound ja , which displayed excellent anti-proliferative activity against breast cancer cell lines, particularly triple-negative breast cancer (TNBC) lines, while showing much lower toxicity to normal human breast cells. acs.org Another highly potent Nur77 ligand, NB-1 , exhibited nanomolar inhibitory concentrations against a wide range of cancer cell lines, with exceptional activity against the TNBC MDA-MB-231 cell line. bioworld.com

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| ja | MDA-MB-231 | Triple-Negative Breast Cancer | 0.091 | acs.org |

| ja | MCF-10A | Normal Breast Epithelial | >20 | acs.org |

| NB-1 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.0030 | bioworld.com |

| NB-1 | MCF-7 | Breast Cancer (Non-TNBC) | 2.5110 | bioworld.com |

| NB-1 | MCF-10A | Normal Breast Epithelial | 3.3330 | bioworld.com |

Other classes of furan-pyridine analogues, such as furan-bearing pyrazolo[3,4-b]pyridines, have also been screened for their anti-proliferative activity. Compounds 7b and 12f from this series showed potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 7b | HepG2 | Hepatocellular Carcinoma | 0.46 | nih.gov |

| 12f | MCF7 | Breast Cancer | 0.27 | nih.gov |

In the context of antimicrobial activity, various furan and pyridine derivatives have been investigated. nih.govnih.gov Furo[3,2-c]pyridine derivatives, synthesized from furan-2-carbaldehyde, have demonstrated moderate to good antimicrobial activity against tested bacteria like Xanthomonas sp. and Erwinia amylovora, as well as filamentous fungi such as Pyrenophora avenae and Fusarium graminearum. Furan-derived chalcones and their corresponding pyrazoline derivatives also exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria and the fungus Candida albicans. mdpi.com

A primary mechanism for the anticancer activity of these analogues is the induction of apoptosis and modulation of the cell cycle.

Nur77-Modulating Analogues : The cytotoxic action of compound 8b was linked to its ability to induce Nur77-dependent apoptosis. nih.govresearchgate.net The potent analogue NB-1 was also found to dose-dependently induce mitotic arrest and apoptosis in cancer cells. bioworld.com Another related analogue, 12A , induced a form of non-apoptotic cell death known as methuosis, characterized by extensive cytoplasmic vacuolization derived from macropinosomes. tandfonline.comnih.gov

Tubulin Polymerization Inhibitors : Several furan derivatives exert their anticancer effects by disrupting microtubule dynamics. A series of 5-(4-chlorophenyl)furan derivatives were identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Similarly, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives were potent tubulin polymerization inhibitors that caused cell cycle arrest in the G2–M phase, culminating in apoptotic cell death. nih.gov

CDK2 Inhibitors : Furan-bearing pyrazolo[3,4-b]pyridines were shown to affect cell cycle progression directly. Compound 7b induced cell cycle arrest at the S phase, while compound 12f caused arrest at the G1/S transition phase in MCF7 breast cancer cells. nih.gov

General Furan Compounds : Studies on furan itself have shown it can induce apoptosis in cultured mouse Leydig cells, as evidenced by an increased rate of apoptotic cells and altered expression of apoptosis-related genes. nih.gov

The observed effects on cell viability and apoptosis are underpinned by changes in the expression and activity of key regulatory proteins.

For Nur77-modulating analogues, the mechanism involves direct interaction with the Nur77 protein. Compound NB-1 was shown to promote the interaction between Nur77 and the anti-apoptotic protein Bcl-2. bioworld.com This interaction is a key step in switching Bcl-2 from a survival protein to a pro-apoptotic one. nih.gov The analogue ja was found to induce apoptosis by mediating the TP53 phosphorylation pathway in a Nur77-dependent manner. acs.org

In the case of furan-bearing pyrazolo[3,4-b]pyridine analogues, compound 16a , which was active against MCF7 cells, was found to inhibit the p53-MDM2 interaction. This resulted in an almost fourfold increase in the protein levels of both the tumor suppressor p53 and its downstream target, the cell cycle inhibitor p21, compared to controls. nih.gov

Studies on furan have also indicated that it can significantly alter the expression of apoptosis-related genes, increasing the expression of Casp3 (Caspase-3) and Trp53 (p53) while decreasing the expression of the pro-survival gene Bcl2. nih.gov

Investigations into the broader signaling pathways have revealed that these compounds can modulate complex intracellular cascades.

The Nur77-modulating analogue 12A was found to induce methuosis through the activation of the MAPK/JNK signaling pathway. tandfonline.com The anticancer activity of ja is mediated through the TP53 phosphorylation pathway. acs.org The general mechanism for many Nur77 ligands involves binding to the receptor and inducing its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2 to trigger the intrinsic apoptotic pathway. nih.gov

The pyrazolo[3,4-b]pyridine analogues 7b and 12f were shown to act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. nih.gov Meanwhile, the spiro-oxindole derivative 16a from the same family was an effective inhibitor of the p53-MDM2 protein-protein interaction, a critical node in cancer signaling. nih.gov

In vivo Efficacy Studies in Preclinical Animal Models

Several analogues of this compound have been advanced to preclinical animal models, where they have demonstrated significant therapeutic efficacy.

The Nur77 modulator 8b was reported to have good in vivo anti-hepatocellular carcinoma (HCC) activity. nih.govresearchgate.net Another derivative, 12A , was shown to effectively inhibit tumor growth in a mouse xenograft model using MDA-MB-231 breast cancer cells. tandfonline.com Similarly, compound ja significantly suppressed the growth of MDA-MB-231 xenograft tumors with no apparent side effects in mice. acs.org The highly potent ligand NB-1 also demonstrated remarkable anticancer efficacy in an MDA-MB-231 xenograft model, achieving tumor growth inhibition (TGI) values of 66.99% and 84.33% at different oral doses. bioworld.com Treatment with NB-1 led to nuclear shrinkage in tumor tissues and a significant reduction in the expression of the proliferation marker Ki67. bioworld.com

A pyrano-pyridine hybrid, compound 3b , which acts as a tubulin inhibitor, was evaluated in a rat model of breast cancer and was found to suppress tumor size by 79%. nih.gov Furthermore, a PRMT5 inhibitor (compound 4 ) that contains a pyridine moiety demonstrated dose-dependent tumor growth inhibition of 86% and 88% in a mouse xenograft model of lung cancer. acs.org This was accompanied by a significant reduction in SMDA levels in the tumor tissue, confirming target engagement in vivo. acs.org

Pharmacodynamic Biomarker Analysis in Animal Tissues

Pharmacokinetic Profiling in Animal Models (e.g., Plasma Exposure, Tissue Distribution)

Detailed pharmacokinetic data for this compound, including plasma exposure and tissue distribution in animal models, is not extensively covered in the available search results. However, pharmacokinetic studies are a critical component of drug development. A typical study would involve administering the compound to animal models (e.g., rats, mice) and measuring its concentration in plasma and various tissues over time. This data helps determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), which are essential for predicting the compound's behavior in humans. nih.govmdpi.comnih.govresearchgate.net

For instance, a study on a furan-2-carboxylic acid derivative, compound 10v , revealed a relatively short half-life, moderate volume of distribution, and moderate to high oral bioavailability in in vivo experiments. nih.gov Such studies provide insights into how structural modifications can influence the pharmacokinetic profile of the parent compound.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The structure-activity relationship (SAR) of this compound derivatives is a key area of investigation to optimize their biological activity. This involves systematically modifying different parts of the molecule—the carboxylic acid group, the pyridine ring, and the furan ring—and assessing the impact of these changes on efficacy.

Impact of Carboxylic Acid Derivatization on Activity

The carboxylic acid group is a common starting point for derivatization to improve pharmacokinetic properties and target engagement.

Esterification and Amidation: Converting the carboxylic acid to esters or amides can alter the compound's polarity, solubility, and ability to cross cell membranes. For example, in a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, the formation of amides was a key step in synthesizing compounds with potent agonist activity at specific NMDA receptor subtypes. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (bioisosteres) can also modulate activity. While specific examples for this compound are not detailed, this is a common strategy in medicinal chemistry to enhance potency and selectivity. nih.gov

Role of Pyridine Substituent Position and Electronic Properties

The position of the nitrogen atom in the pyridine ring and the presence of other substituents significantly influence the electronic properties of the molecule, which in turn affects its biological activity. nih.govnih.gov

Positional Isomers: The location of the nitrogen atom (e.g., pyridine-2-yl, -3-yl, or -4-yl) alters the molecule's dipole moment and hydrogen bonding capacity, which can impact receptor binding.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the pKa of the molecule and its interaction with biological targets. nih.gov For example, in a study of Fe-pyridinophane complexes, substitution on the pyridine ring provided a way to regulate the electronic properties of the metal center and its catalytic activity. nih.gov

Furan Ring Substitution Effects and Bioisosteric Replacements

Modifications to the furan ring can also lead to significant changes in biological activity.

Substitution: Adding substituents to the furan ring can enhance potency and selectivity. For instance, in a series of furan-based inhibitors, substitutions on the phenyl ring attached to the furan core were crucial for activity. sci-hub.semdpi.com

Bioisosteric Replacements: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) is a common strategy to explore different chemical space and improve properties such as metabolic stability. doi.orgcambridgemedchemconsulting.com The choice of the furan fragment is often due to the biological significance of furan derivatives and the convenience of introducing the 2-furyl substituent. researchgate.net The furan scaffold is found in numerous bioactive compounds and has a strong affinity for a range of receptors. ijabbr.comijabbr.com

Stereochemical Implications on Biological Activity (if applicable)

When a molecule is chiral, its different stereoisomers can have vastly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer or diastereomer.

For example, in a study of 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is responsible for the enhanced biological activity. nih.govnih.gov This highlights the critical role that stereochemistry can play in the biological activity of a compound.

Mechanistic Elucidation of Biological Action

The comprehensive understanding of the biological effects of a compound, such as this compound and its analogues, necessitates a deep dive into its mechanism of action at a molecular level. This involves identifying its specific cellular targets, characterizing the physical interactions with these targets, and confirming the precise binding sites. Such mechanistic elucidation is crucial for rational drug design and for predicting potential off-target effects. The following sections detail the key strategies employed in this endeavor, drawing upon methodologies applied to structurally related pyridine and furan-containing compounds.

Identifying the direct molecular targets of a bioactive compound from the vast complexity of the cellular proteome is a primary challenge in chemical biology. Target deconvolution strategies are designed to address this by pinpointing specific protein-ligand interactions. These approaches can be broadly categorized into chemical proteomics and genetic methods.

Affinity Proteomics: This is a powerful and widely used technique to isolate and identify the binding partners of a small molecule. nih.gov The core principle involves using the compound of interest as a "bait" to "fish" for its target proteins within a complex biological sample, such as a cell lysate. nih.gov

A common workflow for affinity proteomics involves several key steps:

Probe Synthesis: The bioactive compound is chemically modified to incorporate a tag (e.g., biotin) and a linker, creating a probe molecule. It is crucial that this modification does not significantly impair the compound's biological activity.

Immobilization: The tagged probe is immobilized on a solid support, such as agarose (B213101) or magnetic beads.

Affinity Capture: The immobilized probe is incubated with a cell or tissue lysate, allowing the target protein(s) to bind to the probe.

Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound target proteins are then eluted from the support.

Protein Identification: The eluted proteins are typically identified using high-resolution mass spectrometry.

Chemical Genetics: This approach utilizes small molecules to modulate the function of proteins, thereby allowing for the study of biological processes in a manner analogous to traditional genetics, where genes are mutated. In the context of target deconvolution, chemical genetics can be employed to infer the target of a compound by observing the phenotypic consequences of its application and comparing them to known genetic perturbations.

While specific target deconvolution studies for this compound are not extensively documented in publicly available literature, the principles of affinity proteomics and chemical genetics represent the gold standard for identifying the molecular targets of novel bioactive compounds, including those with pyridine and furan scaffolds.

Once a potential target protein has been identified, it is essential to characterize the biophysical parameters of the interaction between the ligand and the target. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for quantifying the thermodynamics and kinetics of binding events.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target protein. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. The data obtained from ITC can provide insights into the forces driving the binding interaction.

For instance, in a study of pyridine-based inhibitors for the human Vaccinia-related Kinases (VRKs), ITC was used to determine the binding potency of selected compounds to the VRK2 kinase domain. The dissociation constants (KD) for these interactions were quantified, providing a direct measure of the binding affinity.

| Compound | Target Protein | Binding Affinity (KD) |

|---|---|---|

| Compound 18 | VRK2-KD | 400 nM |

Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR provides valuable kinetic information about the binding interaction, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can be calculated from the ratio of these rate constants (koff/kon).

In a study on (3,5-dichlorophenyl)pyridine-based furin inhibitors, SPR was employed to investigate the binding kinetics of the compounds to immobilized furin. nih.gov The experiments revealed slow off-rate binding kinetics, which is consistent with the observed structural rearrangements upon inhibitor binding. nih.gov

| Compound | Target Protein | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (nM) |

|---|---|---|---|---|

| Compound 1 | Furin | 1.2 x 105 | 1.2 x 10-3 | 10 |

Following the identification of a target and the characterization of the binding interaction, the final step in mechanistic elucidation is to pinpoint the specific amino acid residues in the target protein that are critical for ligand binding. Site-directed mutagenesis is a powerful technique used for this purpose. wikipedia.org

This method involves the intentional and specific alteration of the DNA sequence of a gene to produce a modified protein in which one or more amino acids have been changed. wikipedia.org By systematically replacing amino acids in the putative binding site of a target protein and then assessing the impact of these mutations on ligand binding, researchers can identify the key residues involved in the interaction.

A typical mutagenesis study involves:

Identification of Putative Binding Site Residues: Based on structural information (e.g., from X-ray crystallography or computational modeling) or sequence homology to related proteins, a set of amino acid residues in the target protein are hypothesized to be involved in ligand binding.

Generation of Mutant Proteins: Using recombinant DNA technology, a series of mutant versions of the target protein are created, each with a specific amino acid substitution. A common strategy is to replace the native amino acid with a non-interacting residue, such as alanine (B10760859) (alanine scanning mutagenesis).

Expression and Purification of Mutant Proteins: The wild-type and mutant proteins are expressed in a suitable system (e.g., bacteria, yeast, or mammalian cells) and purified.

Assessment of Ligand Binding: The binding of the ligand to each of the mutant proteins is assessed using techniques such as radioligand binding assays, ITC, or SPR. A significant reduction or loss of binding affinity for a particular mutant indicates that the mutated residue is important for the interaction.

Future Perspectives and Research Directions

Preclinical Lead Optimization Strategies for 5-(Pyridin-3-yl)furan-2-carboxylic acid Derivatives

The progression of this compound from a hit compound to a clinical candidate hinges on rigorous preclinical lead optimization. This process involves iterative structural modifications to enhance its drug-like properties.

Rational drug design, supported by computational modeling and structure-activity relationship (SAR) studies, is central to improving the potency and selectivity of this compound derivatives. nih.gov The goal is to maximize interactions with the desired biological target while minimizing engagement with off-targets. Key strategies include modifying the furan (B31954) and pyridine (B92270) scaffolds to explore the chemical space around the lead compound. rsc.org

Molecular docking studies can predict how derivatives bind to a target's active site, guiding the synthesis of compounds with improved affinity. For instance, introducing specific substituents at key positions on the pyridine or furan ring can exploit additional binding pockets, form new hydrogen bonds, or establish beneficial hydrophobic interactions, thereby increasing potency. sci-hub.se Selectivity can be achieved by designing derivatives that fit the unique topology of the target protein, making them less likely to bind to other structurally related proteins. stanford.edu

Table 1: Hypothetical Rational Design Strategies for Enhanced Potency

| Modification Site | Substituent Type | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| Pyridine Ring (Position 4) | Small, electron-donating group (e.g., -CH₃) | Potential Increase | May enhance key electronic interactions with the target. |

| Pyridine Ring (Position 6) | Hydrogen bond donor/acceptor (e.g., -NH₂, -OH) | Potential Increase | Could form additional hydrogen bonds in the binding pocket. |

| Furan Ring (Position 4) | Halogen (e.g., -Cl, -F) | Potential Increase | Can modulate electronic properties and form halogen bonds. |

A promising compound must possess favorable pharmacokinetic properties, including good metabolic stability, oral bioavailability, and an appropriate half-life. nih.gov Furan and pyridine rings can be susceptible to metabolic transformations by cytochrome P450 (CYP) enzymes. nih.gov Strategies to enhance metabolic stability focus on identifying and blocking these "metabolic soft spots."

Common approaches include: